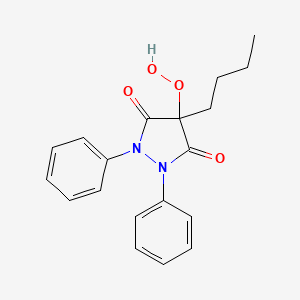
Phenol, p-nitro-, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-nitro-, calcium salt is a chemical compound derived from phenol, where a nitro group is attached to the para position of the benzene ring, and the compound is neutralized with calcium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, p-nitro-, calcium salt can be synthesized through the nitration of phenol. The nitration process involves the introduction of a nitro group (-NO2) to the phenol molecule. This can be achieved using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction typically occurs at low temperatures to control the formation of ortho and para isomers, with the para isomer being the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be carried out using a continuous flow process. This method ensures better control over reaction conditions and yields. The nitration reaction is followed by neutralization with calcium hydroxide (Ca(OH)2) to form the calcium salt of p-nitrophenol .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, p-nitro-, calcium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Reduction of the nitro group forms p-aminophenol.
Substitution: Electrophilic substitution reactions yield various derivatives, such as 2,4,6-tribromophenol and p-nitrophenol.
Applications De Recherche Scientifique
Phenol, p-nitro-, calcium salt has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceuticals, including analgesics and antiseptics.
Industry: Applied in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of phenol, p-nitro-, calcium salt involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and electrophilic substitution reactions, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to the benzene ring.
p-Nitrophenol: Similar to phenol, p-nitro-, calcium salt but without the calcium salt form.
2,4,6-Trinitrophenol: A more heavily nitrated derivative of phenol
Uniqueness
This compound is unique due to its combination of a nitro group and calcium salt, which imparts distinct chemical and physical properties. The presence of the calcium salt enhances its solubility and stability compared to other nitrophenols .
Propriétés
Numéro CAS |
34005-60-2 |
|---|---|
Formule moléculaire |
C12H8CaN2O6 |
Poids moléculaire |
316.28 g/mol |
Nom IUPAC |
calcium;4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
Clé InChI |
IELLGWCBQATIRX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)

![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)




![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)



